2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)8(12)6-9(13)4-3-5-10-7-9/h10,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFDOYZBGPIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1(CCCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide typically involves the formation of the piperidine ring followed by functionalization. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach is the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . These methods provide efficient routes to produce piperidine derivatives with high yields.
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and scalability . These methods allow for the large-scale synthesis of compounds like this compound with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or rhodium catalysts is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for chlorination, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the piperidine ring .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is recognized for its role as a pharmacophore in the design of new drugs. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for various therapeutic applications.
- Anticancer Activity : Research indicates that derivatives containing piperidine rings, similar to 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide, have shown promising anticancer properties. For example, studies have demonstrated that piperidine-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Its structural similarities to known cholinesterase inhibitors suggest that it could be effective in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain . Recent studies have highlighted the significance of piperidine derivatives in developing dual inhibitors targeting multiple pathways associated with neurodegenerative diseases .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical strategies, including:
- Combinatorial Chemistry : This approach allows for the rapid synthesis of multiple derivatives, facilitating the exploration of structure-activity relationships (SAR) that can lead to optimized pharmacological profiles .
- Biocatalysis : Enzymatic methods are being explored for synthesizing this compound, offering benefits such as increased specificity and reduced environmental impact compared to traditional synthetic routes .
The pharmacological profile of this compound is characterized by:
- Mechanism of Action : The compound's interactions with specific receptors and enzymes suggest multiple mechanisms of action which may include modulation of neurotransmitter levels and inhibition of cancer cell proliferation pathways.
- Safety and Toxicity : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to fully understand its implications for human use .
Mechanism of Action
The mechanism of action of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Key Observations :
- Hydroxyl Group Impact: The hydroxyl group in the target compound enhances aqueous solubility compared to non-hydroxylated analogs (e.g., 2-(1-benzyl-3-hydroxypiperidin-3-yl)acetic acid, CAS 1785104-32-6), which may have reduced solubility due to benzyl substitution .
- Amide Substitution : N,N-dimethylacetamide derivatives generally exhibit higher lipophilicity than N-methyl or unsubstituted analogs, influencing membrane permeability and metabolic pathways .
- Salt Forms: Dihydrochloride salts (e.g., 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride) improve solubility but may require pH adjustments for biological applications .
Thermodynamic and Volumetric Properties
Studies on N,N-dimethylacetamide analogs reveal trends in mixture behavior:
- Binary Mixtures: The hydroxyl group in the target compound may reduce viscosity in polar solvents compared to non-hydroxylated analogs like 2-methoxy-N,N-dimethylacetamide (density: 0.961 g/cm³, boiling point: 93–94°C at 15 Torr) .
- Volumetric Data: Analogs such as 2-(2,4-dichlorophenoxy)-N,N-dimethylacetamide (lipophilic) show lower miscibility with water than the target compound, which aligns with Hansen solubility parameter predictions .
Biological Activity
2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring with a hydroxyl group and a dimethylacetamide moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the context of enzymatic inhibition and receptor binding.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Janus Kinase Inhibition : The compound has been studied for its ability to inhibit Janus Kinase (JAK) pathways, which are crucial in inflammatory responses. In particular, modifications in the side chains of related compounds have shown varying degrees of JAK3 inhibition, suggesting that structural alterations can significantly impact biological activity .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell activation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antithyroid Activity : Preliminary studies suggest that N,N-dimethylacetamide derivatives may interfere with thyroid hormone biosynthesis by forming charge-transfer complexes with iodine, indicating potential antithyroid activity .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics, with significant bioavailability observed in animal models. For instance, certain analogs have shown enhanced plasma half-lives and tissue distribution profiles, indicating effective delivery to target sites .
Case Study 1: Toxicity Profile
A notable case study reported severe acute toxic hepatitis associated with occupational exposure to N,N-dimethylacetamide (DMAc), highlighting the compound's potential hepatotoxic effects when mismanaged . This underscores the need for careful handling and monitoring in industrial settings.
Case Study 2: Therapeutic Applications
Another study examined the use of DMAc in treating inflammatory conditions, demonstrating its efficacy in reducing symptoms associated with inflammatory diseases . The findings support its therapeutic potential beyond industrial applications.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide, and how do reaction conditions influence yield?
- Answer: The compound can be synthesized via multi-step reactions involving piperidine derivatives and acetamide precursors. For example, outlines a substitution reaction under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) followed by reduction with iron powder in acidic media. Adjusting pH and temperature during substitution (e.g., pH 9–11 at 60–80°C) enhances nucleophilic attack efficiency, while optimizing iron powder stoichiometry (e.g., 1:2 molar ratio) improves reduction yields . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the hydroxyl-piperidine intermediate.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?
- Answer:
- ¹H NMR: The hydroxyl group on piperidin-3-yl produces a broad singlet (~1.5–2.5 ppm), while the N,N-dimethylacetamide moiety shows two sharp singlets at ~2.8–3.1 ppm (CH₃ groups) .
- IR: A strong absorption band at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O) confirms the hydroxyl and acetamide functionalities .
- MS: High-resolution ESI-MS can differentiate isomers via exact mass analysis (e.g., molecular ion [M+H]⁺ at m/z 229.18) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, QM/MM) are effective in predicting the reactivity of this compound in catalytic systems?
- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can model the compound’s electronic structure, identifying reactive sites like the hydroxyl group or acetamide carbonyl. For catalytic applications (e.g., enzyme mimics), hybrid QM/MM methods simulate interactions between the compound and catalytic residues, as demonstrated in for reaction pathway optimization . Transition state analysis (e.g., NEB method) predicts activation energies for hydroxyl group participation in hydrogen bonding or nucleophilic reactions.
Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) for this compound be resolved experimentally?
- Answer: Contradictions often arise from impurities or hydration states. A systematic approach includes:
- Phase-Solubility Analysis: Measure equilibrium solubility in DMSO, water, and chloroform at 25°C and 40°C.
- Thermogravimetric Analysis (TGA): Detect hydrate formation (weight loss ~100–150°C) .
- Hansen Solubility Parameters: Calculate HSP values (δD, δP, δH) to correlate solubility with solvent polarity . highlights similar acetamide derivatives requiring anhydrous DMF for optimal dissolution .
Q. What strategies mitigate byproduct formation during the alkylation of 3-hydroxypiperidine intermediates in this compound synthesis?
- Answer: Key strategies include:
- Protection/Deprotection: Temporarily protect the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers to prevent undesired O-alkylation .
- Catalytic Control: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity during acetamide coupling .
- Reaction Monitoring: Employ in-situ FTIR or HPLC to detect intermediates (e.g., piperidin-3-yl acetate) and adjust reagent stoichiometry .
Methodological Challenges
Q. How do steric and electronic effects influence the compound’s conformational stability in solution?
- Answer: The hydroxyl group on piperidin-3-yl introduces steric hindrance, favoring a chair conformation with axial hydroxyl orientation to minimize 1,3-diaxial interactions. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., ROESY) can validate spatial proximity between hydroxyl protons and adjacent piperidine hydrogens . Electronic effects from the N,N-dimethylacetamide group stabilize the chair conformation via dipole-dipole interactions, as modeled in for analogous piperidine-acetamide structures .
Q. What analytical workflows ensure accurate quantification of this compound in complex biological matrices?
- Answer: A validated LC-MS/MS method includes:
- Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) and SPE cleanup (C18 cartridges).
- Chromatography: Reverse-phase C18 column (2.6 µm, 100 Å), gradient elution (0.1% formic acid in water/acetonitrile).
- Detection: MRM transitions (m/z 229.18 → 142.1 for quantification; 229.18 → 85.0 for confirmation) with ESI+ ionization . highlights similar protocols for acetamide derivatives in serum matrices .
Data Interpretation and Optimization
Q. How can researchers address discrepancies between computational predictions and experimental reaction yields for this compound?
- Answer: Discrepancies often arise from solvation effects or unaccounted transition states. A feedback loop integrating experimental data (e.g., failed reactions) into computational models (e.g., COSMO-RS for solvation) improves predictive accuracy, as described in ’s ICReDD framework . For example, recalculating activation energies with explicit solvent molecules (e.g., water or DMF) refines free energy profiles.
Q. What role does the hydroxyl group play in the compound’s potential as a chiral catalyst or ligand?
- Answer: The hydroxyl group serves as a hydrogen-bond donor, enabling enantioselective interactions in asymmetric catalysis. For instance, in Pd-catalyzed cross-coupling reactions, the compound’s hydroxyl-piperidine moiety can coordinate to metal centers, as observed in for thiourea derivatives . Chirality induction is confirmed via circular dichroism (CD) or polarimetry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
